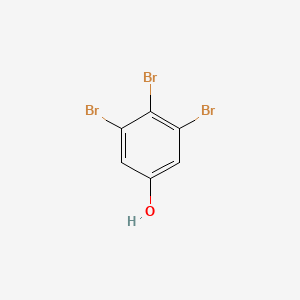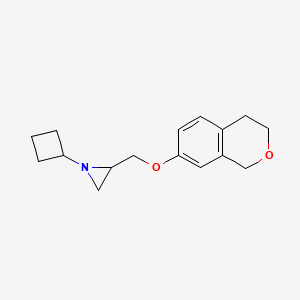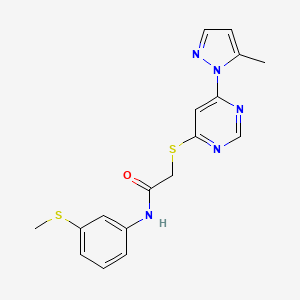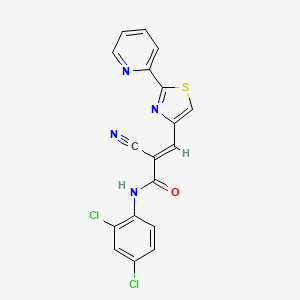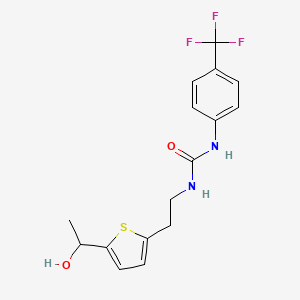
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenyl urea derivatives has been a subject of interest due to their biological activities. In the context of neuropeptide Y5 (NPY5) receptor antagonists, a hit compound was identified and subsequently optimized for in vitro potency. This optimization involved modifications to the stereochemistry, phenylethyl segment, urea portion, and the 4-phenoxyphenyl group, resulting in over 40 analogues with some exhibiting IC50 values less than 0.1 nM at the NPY5 receptor . Similarly, novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized as VEGFR-2 tyrosine kinase inhibitors. The most potent compounds in this series bore hydrophobic groups and demonstrated significant antiangiogenic effects in various assays . Additionally, a series of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas were synthesized, aiming to optimize the spacer length for antiacetylcholinesterase activity, with the optimal chain length corresponding to five methylene groups . Lastly, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized for anti-CML activity, with one compound showing potent activity against the K562 cell line and affecting the PI3K/AKT signaling pathway .
Molecular Structure Analysis
The structure-activity relationship (SAR) is crucial in understanding the potency of these compounds. For the NPY5 receptor antagonists, the most potent compounds were achieved by precise structural modifications, indicating the importance of the molecular structure in receptor binding . The VEGFR-2 tyrosine kinase inhibitors' potency was rationalized based on the presence of a thioether linker and the arylurea moiety in the meta position, highlighting the significance of these structural features . The antiacetylcholinesterase activity of the flexible ureas was influenced by the spacer length and the presence of a cyclohexyl group, suggesting that these structural elements are key for enzyme binding . The anti-CML activity of the thiadiazol-2-yl)urea derivatives was also linked to their molecular structure, with specific substitutions leading to reduced protein phosphorylation in the PI3K/Akt signal pathway .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the synthesis of such complex molecules would involve multiple steps, including the formation of the urea linkage, introduction of the aryl groups, and the attachment of various substituents that are critical for biological activity. The synthesis likely involves reactions such as amide bond formation, aromatic substitutions, and the introduction of thioether linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are directly related to their biological activities. For instance, the presence of hydrophobic groups in the VEGFR-2 tyrosine kinase inhibitors contributed to their potency, suggesting that lipophilicity is an important property for these molecules . The flexibility of the ethoxyethyl chain in the antiacetylcholinesterase inhibitors indicates that the conformational adaptability of the molecule can influence its interaction with the enzyme . The introduction of a trifluoromethyl group in the anti-CML compound may affect its electronic properties and thus its interaction with the target .
Wissenschaftliche Forschungsanwendungen
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. These compounds were designed with varying spacer lengths to optimize interactions with enzyme hydrophobic binding sites. Some derivatives showed high inhibitory activities, indicating their potential for treating diseases like Alzheimer's (Vidaluc et al., 1995).
Urea Derivatives in Synthesis and Biological Activity
Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method allows for the synthesis of urea derivatives under mild conditions, potentially leading to new therapeutic agents with good yield and without racemization (Thalluri et al., 2014).
Urea Derivatives as Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) identified and optimized a series of trisubstituted phenyl urea derivatives for their potential as neuropeptide Y5 (NPY5) receptor antagonists, aiming at treating obesity. The study provided insights into the structure-activity relationships essential for the high potency of these compounds against the NPY5 receptor (Fotsch et al., 2001).
Urea Derivatives in Corrosion Inhibition
Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in hydrochloric acid. The study indicates that these compounds effectively inhibit corrosion, suggesting their utility in protecting industrial materials (Mistry et al., 2011).
Anticonvulsant Activity of Urea Derivatives
Thakur et al. (2017) synthesized a series of 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives and screened them for anticonvulsant activity. Some derivatives showed significant effectiveness, with potential implications for treating convulsions and epilepsy (Thakur et al., 2017).
Eigenschaften
IUPAC Name |
1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c1-10(22)14-7-6-13(24-14)8-9-20-15(23)21-12-4-2-11(3-5-12)16(17,18)19/h2-7,10,22H,8-9H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPQCOIVPFUJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

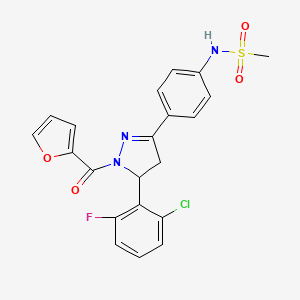
![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2522838.png)
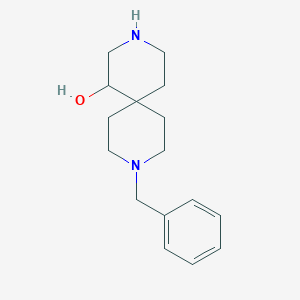
![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)
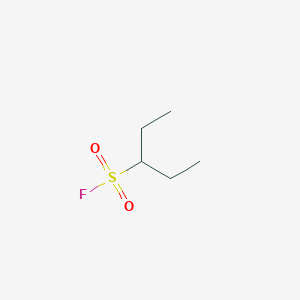

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

